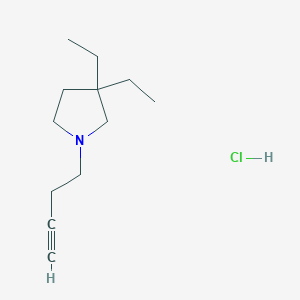
N-(3-(4-clorofenil)-2-metil-4-oxo-3,4-dihidroquinazolin-6-il)-2-metoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El ligando L, que forma parte de este compuesto, ha sido estudiado por su potencial como agente anticancerígeno. Se espera que el complejo de cloruro de cobre 1,2,4-triazol formado con este ligando presente una alta actividad anticancerígena . Se podrían realizar investigaciones adicionales para explorar su mecanismo de acción y su eficacia contra tipos específicos de cáncer.
- Si bien los estudios específicos sobre este compuesto son limitados, los derivados relacionados de 1,3,4-tiadiazol han mostrado actividad antiviral . Investigar el potencial antiviral de este compuesto podría ser valioso, especialmente dada la necesidad continua de agentes antivirales efectivos.
Actividad Anticancerígena
Propiedades Antivirales
En resumen, N-(3-(4-clorofenil)-2-metil-4-oxo-3,4-dihidroquinazolin-6-il)-2-metoxiacetamida es prometedor en varios campos científicos. Los investigadores deben explorar más a fondo sus propiedades para desbloquear todo su potencial. 🌟 .
Mecanismo De Acción
Target of Action
Similar compounds such as pyraclostrobin are used againstBotrytis cinerea and Alternaria alternata . These are pathogenic fungi that cause diseases in a variety of crops .
Mode of Action
Compounds like propanil, which have similar structures, inhibit the photosynthesis and co2 fixation in plants . This inhibition disrupts the energy production in the plant cells, leading to their death .
Biochemical Pathways
It can be inferred from similar compounds that it might interfere with the electron transport chain in photosynthesis . This interference prevents the conversion of CO2 to carbohydrate precursors, inhibiting the growth and development of the plant .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds predicts that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to the death of the target organisms by disrupting their energy production processes .
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-20-16-8-5-13(21-17(23)10-25-2)9-15(16)18(24)22(11)14-6-3-12(19)4-7-14/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYBQRUZGGADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC)C(=O)N1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)

![3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide](/img/structure/B2478450.png)
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)


![N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide](/img/structure/B2478461.png)
